molecular formula C19H23N5O3 B2869549 N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide CAS No. 1021066-24-9

N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide

Cat. No.: B2869549
CAS No.: 1021066-24-9
M. Wt: 369.425
InChI Key: HAPMMPNECAIDNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a 4-methoxyphenyl group and at position 6 with an ethoxyethyl-pivalamide side chain. The pivalamide moiety (tert-butyl carboxamide) enhances metabolic stability by resisting enzymatic degradation, while the 4-methoxyphenyl group contributes to hydrophobic interactions with target proteins. Its molecular formula is C₂₃H₂₇N₅O₃, with a molecular weight of 427.5 g/mol .

Properties

IUPAC Name

N-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-19(2,3)18(25)20-11-12-27-16-10-9-15-21-22-17(24(15)23-16)13-5-7-14(26-4)8-6-13/h5-10H,11-12H2,1-4H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPMMPNECAIDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCOC1=NN2C(=NN=C2C3=CC=C(C=C3)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide is a synthetic compound that belongs to a class of triazole derivatives known for their diverse biological activities. This article focuses on the biological effects, mechanisms of action, and potential therapeutic applications of this compound based on available research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethan-1-amine
  • Molecular Formula : C14H15N5O2
  • CAS Number : 1204296-37-6
  • Molecular Weight : 285.31 g/mol

Biological Activity Overview

Research indicates that compounds containing the triazole moiety exhibit a wide range of biological activities including:

  • Antitumor Activity : Triazole derivatives have been shown to possess significant antitumor properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines such as MDA-MB-231 and MCF-7. The IC50 values for certain derivatives in these studies were reported to be as low as 17.83 μM and 19.73 μM respectively .
  • Antimicrobial Activity : The triazole ring system is known for its antimicrobial properties. Studies have shown that triazole derivatives can effectively inhibit bacterial growth and exhibit antifungal activity .
  • Mechanisms of Action : The biological activity of triazole compounds is often attributed to their ability to interfere with nucleic acid synthesis and protein function in target cells. For example, some triazoles inhibit enzymes critical for DNA replication and repair processes .

Antitumor Efficacy

A study focused on the synthesis of new [1,2,4]triazolo[4,3-a]pyrimidine derivatives demonstrated their potential as antitumor agents. The synthesized compounds were tested against breast cancer cell lines using the MTT assay, revealing promising results that warrant further investigation into their mechanism of action .

Antimicrobial Properties

In another investigation involving pyrazolopyridine derivatives, researchers found that these compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of functional groups in enhancing biological activity .

Comparative Table of Biological Activities

Compound TypeActivity TypeIC50 Value (μM)Reference
Triazolo[4,3-b]pyridazine DerivativeAntitumor17.83 (MDA-MB-231)
Triazolo DerivativeAntimicrobialNot specified
Pyrazolopyridine DerivativeAntimicrobialNot specified

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Activity
Target Compound [1,2,4]triazolo[4,3-b]pyridazine 4-Methoxyphenyl, Ethoxyethyl-pivalamide 427.5 PEF(S) binding, potential LOX inhibition
Compound 8–10 () [1,2,4]triazolo[4,3-b]pyridazine Pyridine ~350–400 (estimated) PEF(S) binding
C1632 () [1,2,4]triazolo[4,3-b]pyridazine Methyl, Acetamide-phenyl 325.4 Unknown (commercial inhibitor)
E-4b () [1,2,4]triazolo[4,3-b]pyridazine Pyrazolyl-propenoic acid 406.4 Not reported (high thermal stability)

Preparation Methods

Synthesis of the Triazolopyridazine Core

The triazolopyridazine moiety serves as the foundational structure for this compound. A validated approach, adapted from ultrasonic-assisted ring-closing reactions, involves the condensation of 2-hydrazino-3-chloro-pyridazine derivatives with substituted benzoic acids under phosphoryl chloride (POCl₃) catalysis. For the target molecule, 3-(4-methoxyphenyl)-triazolo[4,3-b]pyridazin-6-ol is synthesized via the following protocol:

Reagents :

  • 2-Hydrazino-3-chloro-pyridazine (10 mmol)
  • 4-Methoxybenzoic acid (50 mmol)
  • POCl₃ (50 mL)

Procedure :

  • Combine reagents in an ultrasonic reactor and heat to 105°C for 3 hours under continuous stirring.
  • Concentrate the reaction mixture under reduced pressure.
  • Recrystallize the residue from anhydrous ethanol to obtain the triazolopyridazine intermediate as a white solid (yield: 70%).

Characterization Data :

  • Melting Point : 123–127°C.
  • ¹H NMR (CDCl₃, 400 MHz) : δ 3.91 (s, 3H, OCH₃), 6.97–7.71 (m, 4H, aromatic), 8.84 (s, 1H, pyridazine-H).

This method leverages ultrasonic irradiation to enhance reaction efficiency, reducing traditional heating times from 12–24 hours to 3 hours.

Introduction of the Ethoxyethyl Side Chain

The 6-hydroxy group on the triazolopyridazine core undergoes alkylation to introduce the 2-aminoethoxy spacer. A nucleophilic substitution reaction using 2-chloroethylamine or Mitsunobu coupling with 2-aminoethanol is employed:

Method A: Nucleophilic Substitution
Reagents :

  • 3-(4-Methoxyphenyl)-triazolo[4,3-b]pyridazin-6-ol (10 mmol)
  • 2-Chloroethylamine hydrochloride (15 mmol)
  • Potassium carbonate (30 mmol)
  • Dimethylformamide (DMF, 50 mL)

Procedure :

  • Suspend the triazolopyridazine and K₂CO₃ in DMF.
  • Add 2-chloroethylamine hydrochloride and reflux at 80°C for 8 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).

Yield : 65–70%.

Method B: Mitsunobu Reaction
Reagents :

  • 3-(4-Methoxyphenyl)-triazolo[4,3-b]pyridazin-6-ol (10 mmol)
  • 2-Aminoethanol (15 mmol)
  • Triphenylphosphine (15 mmol)
  • Diethyl azodicarboxylate (DEAD, 15 mmol)
  • Tetrahydrofuran (THF, 50 mL)

Procedure :

  • Dissolve reactants in THF under nitrogen.
  • Add DEAD dropwise at 0°C, then warm to room temperature for 12 hours.
  • Concentrate and purify by recrystallization (ethanol/water).

Yield : 75–80%.

The Mitsunobu method offers superior regioselectivity and yield compared to nucleophilic substitution, albeit at higher cost due to reagent requirements.

Pivalamide Formation

The final step involves acylating the primary amine with pivaloyl chloride to form the pivalamide group.

Reagents :

  • 2-((3-(4-Methoxyphenyl)-triazolo[4,3-b]pyridazin-6-yl)oxy)ethylamine (10 mmol)
  • Pivaloyl chloride (12 mmol)
  • Triethylamine (15 mmol)
  • Dichloromethane (DCM, 50 mL)

Procedure :

  • Dissolve the amine and triethylamine in DCM at 0°C.
  • Add pivaloyl chloride dropwise, then stir at room temperature for 4 hours.
  • Wash with water, dry over Na₂SO₄, and concentrate.
  • Purify via recrystallization (hexane/ethyl acetate).

Yield : 85–90%.

Characterization Data :

  • ¹H NMR (CDCl₃, 400 MHz) : δ 1.21 (s, 9H, C(CH₃)₃), 3.89 (s, 3H, OCH₃), 4.12 (t, 2H, OCH₂), 3.68 (q, 2H, NHCH₂), 6.92–8.10 (m, 4H, aromatic), 8.78 (s, 1H, pyridazine-H).
  • HPLC Purity : >98% (C18 column, MeCN/H₂O 70:30).

Optimization and Scalability

Table 1: Comparative Analysis of Key Reaction Steps

Step Method Yield (%) Purity (%) Cost (Relative)
Triazolopyridazine Ultrasound/POCl₃ 70 95 Low
Ethoxyethyl Addition Mitsunobu 75 97 High
Pivalamide Formation Acylation 85 98 Moderate

Ultrasound-assisted synthesis significantly reduces reaction times and energy input, making it industrially viable. However, the Mitsunobu reaction’s dependency on costly reagents may necessitate alternative approaches for large-scale production, such as phase-transfer catalysis.

Challenges and Solutions

  • Regioselectivity : Competing ring-closure pathways during triazole formation are mitigated by electronic effects of the 4-methoxyphenyl group, which directs cyclization to the desired position.
  • Amine Oxidation : The ethoxyethylamine intermediate is prone to oxidation; thus, reactions are conducted under inert atmospheres with strict temperature control.
  • Purification : Silica gel chromatography effectively separates by-products, but recrystallization in ethanol/water mixtures achieves comparable purity with lower solvent consumption.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.